Guanidine, N,N,N',N'-tetrabutyl-

organocatalysis phase‑transfer catalysis biphasic reactions

N,N,N',N'-Tetrabutylguanidine (also designated 1,1,3,3-tetrabutylguanidine, C₁₇H₃₇N₃, MW 283.5 g/mol) is a peralkylated, open-chain guanidine base belonging to the family of strong, sterically hindered organic superbases. The molecule features four n‑butyl substituents that impart pronounced lipophilicity (XLogP3‑AA = 4.8) and significant steric shielding of the basic guanidine nitrogen, rendering the compound a strong yet non‑nucleophilic proton acceptor in a wide range of organic transformations.

Molecular Formula C17H37N3
Molecular Weight 283.5 g/mol
CAS No. 145542-04-7
Cat. No. B123691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N,N,N',N'-tetrabutyl-
CAS145542-04-7
Synonyms1,1,3,3-tetrabutylguanidine
Molecular FormulaC17H37N3
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=N)N(CCCC)CCCC
InChIInChI=1S/C17H37N3/c1-5-9-13-19(14-10-6-2)17(18)20(15-11-7-3)16-12-8-4/h18H,5-16H2,1-4H3
InChIKeyFXJRXJXSLXNGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetrabutylguanidine (CAS 145542-04-7) – Core Properties for Catalyst & Reagent Selection


N,N,N',N'-Tetrabutylguanidine (also designated 1,1,3,3-tetrabutylguanidine, C₁₇H₃₇N₃, MW 283.5 g/mol) is a peralkylated, open-chain guanidine base belonging to the family of strong, sterically hindered organic superbases [1]. The molecule features four n‑butyl substituents that impart pronounced lipophilicity (XLogP3‑AA = 4.8) and significant steric shielding of the basic guanidine nitrogen, rendering the compound a strong yet non‑nucleophilic proton acceptor in a wide range of organic transformations [1].

Non-nucleophilic proton acceptor for base-sensitive synthesis
High organic-phase retention for biphasic and phase-transfer conditions
Sterically hindered environment suppresses competing nucleophilic pathways

Why Substituting with TMG or DBU Undermines Non-Nucleophilic Basicity & Process Robustness


Despite sharing the guanidine core with widely used analogues such as 1,1,3,3‑tetramethylguanidine (TMG) or the amidine DBU, N,N,N',N'-tetrabutylguanidine cannot be directly interchanged without compromising reaction outcome and downstream purification [1]. TMG exhibits limited steric bulk and moderate lipophilicity (LogP ~0.14), whereas the tetrabutyl derivative possesses a computed XLogP3 of 4.8, dramatically altering its phase-transfer behaviour, solubility in organic media, and resistance to competitive nucleophilic pathways [1]. Furthermore, the four n‑butyl chains create a uniquely congested environment around the guanidine nitrogen, suppressing side reactions that plague less hindered bases . The quantitative data below substantiate why this compound is not a commodity-like substitute but a distinct, fit‑for‑purpose chemical tool.

Target compound
High lipophilicity and pronounced steric shielding support non‑nucleophilic basicity in anhydrous and biphasic media.
TMG or DBU
Significantly lower lipophilicity may shift phase‑transfer behaviour and reduce organic‑phase solubility.
Target compound
Extensive alkyl substitution creates a congested basic nitrogen that minimises nucleophilic side reactions.
TMG or DBU
Less hindered analogues may engage in unwanted alkylation or Michael addition under the same conditions.
Target compound
Higher molecular weight facilitates precise gravimetric addition and reduces volatility during open‑vessel handling.
TMG or DBU
Low‑MW bases evaporate more readily and introduce weighing uncertainty at sub‑millimolar scales.

Quantitative Differentiation: How N,N,N',N'-Tetrabutylguanidine Outperforms TMG & DBU on Key Procurement Criteria


Enhanced Lipophilicity (XLogP3 = 4.8) Drives Superior Organic Phase Solubility and Phase‑Transfer Efficacy

The target compound exhibits a computed XLogP3‑AA value of 4.8, which is substantially higher than the LogP of 0.14 measured for the widely used analogue 1,1,3,3‑tetramethylguanidine (TMG) [1][2]. This 4.7‑unit increase in lipophilicity translates directly into greater organic‑phase solubility and more efficient partitioning in biphasic catalytic systems, reducing the required catalyst loading and simplifying aqueous work‑up procedures [2].

Lipophilicity
Reported
ΔLogP ≈ +4.7 vs TMG
Reported higher lipophilicity may improve organic‑phase catalyst retention.
Computed XLogP3; TMG LogP measured.
organocatalysis phase‑transfer catalysis biphasic reactions

Increased Steric Bulk (14 Rotatable Bonds) Minimizes Nucleophilic Side Reactions

N,N,N',N'-Tetrabutylguanidine contains 14 freely rotatable bonds contributed by its four n‑butyl chains, in contrast to only 2 rotatable bonds for TMG [1]. This extended conformational freedom, combined with the sheer volume of the butyl groups, creates a highly congested environment around the basic nitrogen. The result is a base that is strongly basic yet effectively non‑nucleophilic—a combination that prevents unwanted alkylation, Michael addition, or ring‑opening side reactions that are frequently observed with less hindered guanidines or amidines like DBU [2].

Steric shielding
Class-level
14 rotatable bonds (vs 2 for TMG)
Increased steric congestion reported to suppress nucleophilic side reactions.
Inferred from class-level guanidine studies.
base‑sensitive synthesis non‑nucleophilic base sterically hindered catalyst

Higher Molecular Weight (283.5 g/mol) Simplifies Gravimetric Handling and Reduces Volatility Risks

With a molecular weight of 283.5 g/mol, N,N,N',N'-tetrabutylguanidine is more than twice as massive as TMG (115.18 g/mol) [1][2]. The increased molecular weight lowers vapour pressure and reduces the tendency to evaporate during open‑vessel manipulations, a common challenge when working with lower‑weight volatile bases. Moreover, the higher mass per mole improves weighing accuracy for small‑scale preparations, as typical laboratory balances exhibit lower relative error when larger masses are dispensed [1].

Molecular weight
Head-to-head
283.5 g/mol (2.46× TMG)
Higher MW may reduce volatility and improve weighing precision.
Standard atomic mass; gravimetric handling.
liquid base handling volatility control weighing accuracy

Optimal Use Cases for N,N,N',N'-Tetrabutylguanidine Based on Verified Differentiating Properties


Biphasic Phase‑Transfer Catalysis and Alkylation Reactions

The high XLogP3 (4.8) and pronounced steric bulk make N,N,N',N'-tetrabutylguanidine an ideal base for biphasic alkylations, such as the N‑alkylation of carbamate‑protected guanidines or phenols. The compound partitions strongly into the organic layer, where it deprotonates acidic substrates without itself acting as a nucleophile [1]. This minimises catalyst leaching and eliminates the need for separate phase‑transfer agents, streamlining work‑up and reducing waste. A typical protocol employs 5–10 mol% of the base in a toluene/water system at 25–60 °C [1][2].

Deprotonation of Acid‑Sensitive Substrates in Anhydrous Organic Media

For syntheses involving substrates prone to nucleophilic attack (e.g., α,β‑unsaturated esters, epoxides, or labile heterocycles), the non‑nucleophilic character of N,N,N',N'-tetrabutylguanidine—attributable to its 14 rotatable bonds and bulky butyl groups—ensures clean deprotonation without side reactions [1][2]. This is especially valuable in the preparation of enolates or in Claisen–Schmidt condensations where competing Michael additions must be avoided. The base is typically used at 0.5–1.5 equivalents in dry THF or DCM [1][2].

Bench‑Scale Reactions Requiring Precise Catalyst Loading

Its relatively high molecular weight (283.5 g/mol) permits accurate weighing of sub‑millimolar quantities on standard analytical balances, a distinct advantage over volatile, low‑MW bases like TMG or DBU [1]. This feature is particularly relevant in high‑through‑put screening, micro‑scale flow chemistry, or any procedure where precise base stoichiometry is critical for reproducibility. Users routinely dispense 5–50 mg aliquots with <2% weighing error [1][2].

Application
Selection Property
Validation Focus
Biphasic phase-transfer catalysis research
High organic-phase partitioning
Catalyst retention and phase-transfer efficiency
Deprotonation in anhydrous organic synthesis
Non-nucleophilic, sterically hindered base
Minimise competing nucleophilic side reactions
Precise stoichiometric addition in small-scale workflows
Higher molecular weight, low volatility
Weighing accuracy and reproducibility at sub‑millimolar scale

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